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4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
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Overview
Description
4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H21N5O2 and its molecular weight is 339.399. The purity is usually 95%.
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Biological Activity
The compound 4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that incorporates a triazole ring, an azetidine moiety, and a pyrrolidinone framework. This unique combination of functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
E. coli | 15 | 32 |
S. aureus | 18 | 16 |
This antimicrobial activity is attributed to the compound's ability to interfere with cell wall synthesis and disrupt metabolic pathways in bacteria .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters.
Compound | IC50 (µM) |
---|---|
This compound | 0.25 |
Reference Inhibitor (Selegiline) | 0.05 |
The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, suggesting potential applications in treating depression and anxiety disorders .
Anticancer Properties
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Cell Line | Cell Viability (%) at 50 µM |
---|---|
HeLa | 20 |
MCF-7 | 35 |
The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Studies
Several case studies have highlighted the biological activities of triazole derivatives similar to the compound :
- Study on Antibacterial Activity : A study evaluated various triazole compounds against Bacillus subtilis and found that modifications in the azetidine ring significantly enhanced antimicrobial efficacy .
- MAO Inhibition Study : Research focused on triazole derivatives revealed that structural variations could lead to different inhibition profiles against MAO-A and MAO-B isoforms, with some compounds exhibiting IC50 values lower than those of established inhibitors .
Scientific Research Applications
Pharmaceutical Development
The compound's structural components suggest potential applications in drug development. Research indicates that derivatives of azetidine and triazole can exhibit significant biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, making this compound a candidate for developing new antifungal agents .
- Anticancer Properties : Studies have shown that triazole-containing compounds can inhibit cancer cell proliferation. The incorporation of the azetidine ring may enhance this effect through improved binding to target proteins involved in cancer progression .
Recent studies have explored the biological activities of similar compounds:
- Inhibition of Enzymatic Activity : Compounds with triazole and azetidine structures have been reported to inhibit specific enzymes, which could be leveraged for therapeutic purposes .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in preclinical models, suggesting potential applications in treating neurodegenerative diseases .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that may include:
- Click Chemistry : Utilized for the efficient synthesis of triazole derivatives, allowing for the rapid assembly of complex structures .
- Spectroscopic Techniques : Characterization through NMR and mass spectrometry is essential to confirm the structure and purity of synthesized compounds .
Case Studies
Several studies illustrate the applications and effectiveness of similar compounds:
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(triazol-1-yl)azetidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-12-3-4-15(7-13(12)2)22-9-14(8-17(22)24)18(25)21-10-16(11-21)23-6-5-19-20-23/h3-7,14,16H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXUKFZSZJQMIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC(C3)N4C=CN=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.